A Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Versatile Heterocyclic Building Block in Chemical Synthesis and Drug Discovery
A Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Versatile Heterocyclic Building Block in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in both materials science and medicinal chemistry. Its unique arrangement of reactive functional groups—an amino group, a chloro substituent, and two cyano groups—on a pyrazine core makes it a versatile precursor for the synthesis of a diverse array of complex molecules. The pyrazine ring system itself is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Amino-6-chloro-2,3-dicyanopyrazine, with a particular focus on its potential in the development of novel therapeutics.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in research and development.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 56413-96-8 | [3][4] |
| Molecular Formula | C₆H₂ClN₅ | [3][4] |
| Molecular Weight | 179.57 g/mol | [3][4] |
| IUPAC Name | 5-amino-6-chloropyrazine-2,3-dicarbonitrile | [3] |
| Appearance | Light yellow to brown powder or crystals | [5] |
| Melting Point | 208 °C | [4] |
| Solubility | Soluble in methanol | [4] |
Spectroscopic Profile
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a broad singlet for the two protons of the amino group (–NH₂). The exact chemical shift of this peak would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be more complex, with distinct signals anticipated for each of the six carbon atoms in the molecule. The two cyano carbons (–CN) would appear in the downfield region (typically 115-125 ppm). The four carbons of the pyrazine ring would have chemical shifts influenced by the different substituents (amino, chloro, and cyano groups).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Strong, sharp peaks corresponding to the C≡N stretching of the dicyano groups would be expected around 2230-2240 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations of the pyrazine ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, which is a characteristic signature for monochlorinated compounds.
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of 5-Amino-6-chloro-2,3-dicyanopyrazine are central to its utility as a building block.
Synthetic Pathway
The most plausible and industrially scalable synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The likely precursor for this synthesis is 5,6-dichloro-2,3-dicyanopyrazine .[9] The reaction proceeds by the selective displacement of one of the chloro groups by an amino group, typically by treatment with ammonia.[10] The electron-withdrawing nature of the two cyano groups activates the pyrazine ring towards nucleophilic attack, facilitating this substitution.
Figure 1: General synthetic scheme for 5-Amino-6-chloro-2,3-dicyanopyrazine.
Experimental Protocol: A Generalized Approach
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 5,6-dichloro-2,3-dicyanopyrazine in a suitable polar, aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Addition of Ammonia: Introduce a source of ammonia into the reaction mixture. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or by bubbling ammonia gas through the solution. The reaction is typically carried out at or below room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water. The product can then be extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 5-Amino-6-chloro-2,3-dicyanopyrazine.
Chemical Reactivity and Potential for Derivatization
The synthetic versatility of 5-Amino-6-chloro-2,3-dicyanopyrazine stems from the distinct reactivity of its functional groups.
-
The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. This is the most common reaction pathway for derivatization.[13]
-
The Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic rings.
-
The Dicyano Groups: The cyano groups can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. They also play a crucial role in activating the pyrazine ring.
Figure 2: Key reaction pathways for the derivatization of 5-Amino-6-chloro-2,3-dicyanopyrazine.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 5-Amino-6-chloro-2,3-dicyanopyrazine serves as a key starting material for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors.
A Precursor to Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazine ring is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.
While a specific, marketed drug directly synthesized from 5-Amino-6-chloro-2,3-dicyanopyrazine is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of Janus Kinase (JAK) inhibitors.[1] The JAK-STAT signaling pathway is a crucial pathway for a number of cytokines and growth factors, and its inhibition has proven to be a successful therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[14]
For instance, the core structure of Tofacitinib, a well-known JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core, which can be conceptually derived from a highly substituted pyrimidine or pyrazine precursor.[3][4] The functional group handles on 5-Amino-6-chloro-2,3-dicyanopyrazine provide the necessary reactivity to construct such complex heterocyclic systems.
Figure 3: The JAK-STAT signaling pathway and the potential point of intervention for inhibitors derived from pyrazine scaffolds.
Synthesis of Fused Heterocyclic Systems
The reactivity of 5-Amino-6-chloro-2,3-dicyanopyrazine makes it an ideal starting material for the synthesis of fused heterocyclic systems. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of pteridines, another important class of heterocyclic compounds with diverse biological activities.[15] Similarly, intramolecular cyclization or reactions with other bifunctional reagents can be employed to construct novel polycyclic scaffolds for drug discovery programs.
Safety and Handling
5-Amino-6-chloro-2,3-dicyanopyrazine is classified as a toxic substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion and Future Outlook
5-Amino-6-chloro-2,3-dicyanopyrazine is a potent and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its rich functionality allows for the synthesis of a wide range of complex molecules, making it a valuable tool for medicinal chemists in the quest for novel therapeutics. While its direct application in a marketed drug is not yet widely publicized, its structural features are highly relevant to the development of next-generation kinase inhibitors and other bioactive compounds. Further exploration of the reactivity of this compound and its derivatives is likely to open up new avenues in drug discovery and materials science. As synthetic methodologies continue to advance, the strategic use of such highly functionalized building blocks will be instrumental in the efficient construction of molecules with desired properties and functions.
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